molecular formula C21H15Cl2NO3 B2737564 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide CAS No. 289504-09-2

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide

Cat. No. B2737564
CAS RN: 289504-09-2
M. Wt: 400.26
InChI Key: RZWUAABGXODDCZ-UHFFFAOYSA-N
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Description

“N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is a chemical compound with the molecular formula C15H11Cl2NO2 . It has an average mass of 308.159 Da and a mono-isotopic mass of 307.016693 Da .


Molecular Structure Analysis

In the title compound, the dihedral angle between the two benzene rings is 74.83 (5)°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .


Chemical Reactions Analysis

“N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is used as an intermediate in the synthesis of anxiety disorder active pharmaceutical ingredient lorazepam .

Scientific Research Applications

Structural Configurations and Molecular Interactions

Research on structurally related compounds, such as 5-chloro-2-methoxy-N-phenylbenzamide derivatives, has shown the importance of absolute configuration and the impact of substituents on molecular structure. Studies involving X-ray crystallography and NMR spectroscopy have elucidated the 3D configurations of these compounds, highlighting the planarity of certain derivatives and the effects of substituent modification on molecular geometry (Galal et al., 2018). Similarly, research on N-3-hydroxyphenyl-4-methoxybenzamide revealed the influence of intermolecular interactions on molecular geometry, showcasing how crystal packing and dimerization affect dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Potential Medicinal Applications

The structural and physicochemical properties of related benzamide derivatives have been linked to potential medicinal applications. For instance, the modulation of molecular configurations and the introduction of specific substituents have been suggested to enhance reactivity and interaction capabilities with surrounding molecules, which could be beneficial in developing new therapeutic agents (Galal et al., 2018). Further, the synthesis and evaluation of N-phenylbenzamide derivatives against various viral strains have identified compounds with promising antiviral activities at low micromolar concentrations, suggesting a potential avenue for the development of anti-EV 71 drugs (Ji et al., 2013).

Antioxidant Properties

The preparation and assessment of N-arylbenzamides with various substituents have shown that these compounds exhibit significant antioxidant capacities, potentially outperforming reference molecules like BHT in DPPH and FRAP assays. Computational analysis supported these findings, highlighting the positive effects of electron-donating groups on antioxidant properties and suggesting that protonated systems could offer enhanced antioxidative features (Perin et al., 2018).

Future Directions

“N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .

properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO3/c1-27-15-9-6-13(7-10-15)21(26)24-19-11-8-14(22)12-17(19)20(25)16-4-2-3-5-18(16)23/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWUAABGXODDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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